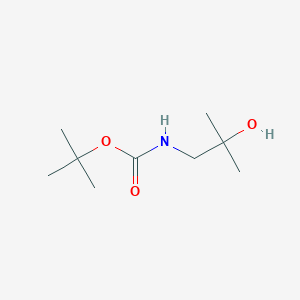










|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8]CC(OCC)=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:15]1([CH3:21])[CH:20]=CC=C[CH:16]=1.[O:22]1CCCC1.[Cl-].[NH4+]>O1CCCC1>[C:1]([O:5][C:6](=[O:7])[NH:8][CH2:20][C:15]([OH:22])([CH3:16])[CH3:21])([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
4.17 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
toluene tetrahydrofuran
|
|
Quantity
|
27.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C.O1CCCC1
|
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 1.5 h at -78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ethyl acetate (3×100 ml)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with saturated sodium hydrogen carbonate solution (200 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash chromatography on silica (110 g)
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(NCC(C)(C)O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.31 g | |
| YIELD: CALCULATEDPERCENTYIELD | 33.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |